4-acetyl-5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound with a complex structure It features a pyrrolone core, substituted with acetyl, dichlorophenyl, dimethylaminoethyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include 2,4-dichlorophenyl acetic acid, which undergoes a series of reactions such as acylation, amination, and cyclization to form the pyrrolone ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to control reaction parameters precisely, leading to consistent product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-acetyl-5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-acetyl-5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-acetyl-5-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(methylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one
- 3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(ethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylaminoethyl group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Properties
CAS No. |
5113-45-1 |
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Molecular Formula |
C16H18Cl2N2O3 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H18Cl2N2O3/c1-9(21)13-14(11-5-4-10(17)8-12(11)18)20(7-6-19(2)3)16(23)15(13)22/h4-5,8,14,22H,6-7H2,1-3H3 |
InChI Key |
OTUQWINDZHDOBY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)CCN(C)C)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)CCN(C)C)O |
Origin of Product |
United States |
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